N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride
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Description
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C17H21ClFN5OS and its molecular weight is 397.9. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
Carboxamide derivatives, including those similar in structure to the compound , have been synthesized and tested for various pharmacological properties. One study details the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines and their testing for cytotoxic properties against cancer cell lines (Deady et al., 2003). These compounds showed potent cytotoxicity, indicating potential as anticancer agents.
Potential in Antipsychotic Drug Development
Compounds structurally similar to the specified chemical have been explored as potential antipsychotic agents. A study examined the synthesis and pharmacological evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, finding that they reduced spontaneous locomotion in mice without binding to D2 dopamine receptors, a typical action of antipsychotic drugs (Wise et al., 1987).
Applications in Antitumor Research
Research on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, including compounds structurally related to the specified compound, has shown significant results. These derivatives have demonstrated potent cytotoxicity against various cancer cell lines, suggesting their potential as antitumor agents (Deady et al., 2005).
Other Related Studies
Several other studies have explored compounds with structural similarities in various contexts, such as antimicrobial and antiviral activities, and their potential role in the treatment of tuberculosis (Jeankumar et al., 2013), (Palkar et al., 2017). These studies contribute to the understanding of the compound's potential applications in various therapeutic areas.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5OS.ClH/c1-11-10-13(22(4)20-11)16(24)23(9-8-21(2)3)17-19-15-12(18)6-5-7-14(15)25-17;/h5-7,10H,8-9H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYBWYKOEAEIRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N(CCN(C)C)C2=NC3=C(C=CC=C3S2)F)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClFN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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